4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Description
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole-based compound characterized by:
- Iodine substituent at position 4 of the pyrazole ring.
- 2,2,2-Trifluoroethyl group at position 1.
- Amino group at position 3.
Its molecular formula is C₅H₆F₃IN₃, with a molecular weight of 291.02 g/mol . The trifluoroethyl group enhances metabolic stability and bioavailability due to fluorine’s strong electron-withdrawing effects, as noted in organofluorine chemistry studies .
Properties
IUPAC Name |
4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3IN3/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXYYOFWLTMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218830 | |
| Record name | 1H-Pyrazol-3-amine, 4-iodo-1-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-85-3 | |
| Record name | 1H-Pyrazol-3-amine, 4-iodo-1-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-3-amine, 4-iodo-1-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
Reaction of 1,3-diketones with hydrazines under acidic or basic conditions remains a cornerstone method. For instance, 1H-pyrazol-3-amine (a key intermediate) is synthesized via cyclization of sodium nitromalonaldehyde monohydrate with hydrazine derivatives. A representative procedure involves refluxing sodium nitromalonaldehyde (1.23 g, 7.81 mmol) with 1H-pyrazol-3-amine (0.84 g, 7.43 mmol) in water at 90°C for 16 hours, yielding 5-nitro-1H-pyrazolo[4,3-b]pyridine in 27% yield after extraction and chromatography.
Reductive Chlorination of Nitropyrazoles
Patents describe the preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride via reductive chlorination of 4-nitropyrazole using Pt/C or Pd/C catalysts under hydrogen pressure (90 psig). Optimized conditions (5% Pt/C, 30°C, 2.5 hours) achieve 96.8% conversion with >95% selectivity, avoiding impurities common with Pd/Al₂O₃ catalysts. This intermediate is pivotal for subsequent halogen-exchange reactions.
Functionalization of the Pyrazole Ring
Introduction of the Trifluoroethyl Group
Alkylation of 1H-pyrazol-3-amine with 2,2,2-trifluoroethyl bromide proceeds via nucleophilic substitution. A microwave-assisted Ullmann coupling using Cs₂CO₃ (3.92 g, 12.03 mmol) and CuBr₂ (0.268 g) in DMF at 190°C for 20 minutes achieves 80% yield for analogous phenyl-substituted pyrazoles. For the trifluoroethyl variant, similar conditions with modified stoichiometry are hypothesized to enhance efficiency.
Regioselective Iodination
Iodination at the 4-position is accomplished via diazotization and halogen exchange. A protocol from Ambeed.com details treating 1H-pyrazol-3-amine (1.0 g, 12 mmol) with NaNO₂ (1.7 g, 24 mmol) in concentrated HCl at 0°C, followed by KI (5.0 g, 30 mmol) to yield 3-iodo-1H-pyrazole (194.9 g/mol) in unquantified yield. Adjusting reaction time and temperature (e.g., 28°C for 2 hours) may improve scalability.
Integrated Synthetic Routes
Combining the above steps, two pathways emerge:
Sequential Alkylation-Iodination
-
Pyrazole Core Synthesis : Cyclize 1,3-diketones to form 1H-pyrazol-3-amine .
-
Alkylation : React with 2,2,2-trifluoroethyl bromide under basic conditions.
-
Iodination : Treat with NaNO₂/HCl/KI to introduce iodine.
Challenges : Competing side reactions during iodination may reduce yields, necessitating precise stoichiometric control.
Reductive Halogen Exchange
-
Chloro Intermediate : Prepare 3-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine via reductive chlorination.
-
Finkelstein Reaction : Substitute chloride with iodide using NaI in acetone or DMF.
Advantages : Higher selectivity and fewer byproducts compared to direct iodination.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 5% Pt/C | 30 | 90 | 96.8 | >95 |
| 5% Pd/C | 30 | 90 | 89.2 | 87 |
| Pd/Al₂O₃ | 30 | 90 | 58 | 72 |
Data adapted from reductive chlorination studies.
Pt/C outperforms Pd-based catalysts due to faster hydrogen uptake and tolerance for lower HCl concentrations (20–30% vs. 37%).
Solvent and pH Effects
-
Iodination : THF/water mixtures improve solubility of intermediates, while Na₂S₂O₃ washes mitigate iodine byproducts.
-
Alkylation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require stringent drying to prevent hydrolysis.
Purification and Characterization
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 4 serves as a reactive site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.
Key Insight : The trifluoroethyl group enhances the electrophilicity of the pyrazole ring, facilitating substitution at position 4 . For example, iodine can be replaced by aryl groups via Suzuki coupling to generate biaryl derivatives with potential pharmacological activity.
Functionalization of the Amine Group
The amine at position 3 undergoes typical reactions for primary amines, including acylation, alkylation, and condensation.
| Reaction Type | Conditions/Agents | Outcome/Product Example |
|---|---|---|
| Acylation | Acetic anhydride, pyridine, RT | Formation of acetamide derivatives |
| Schiff Base Formation | Aromatic aldehydes, EtOH, reflux | Imine-linked conjugates for coordination chemistry |
| Reductive Amination | NaBH₃CN, aldehydes/ketones, MeOH | Secondary or tertiary amine derivatives |
Example : Reaction with acetic anhydride yields 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-acetamide , which could serve as a precursor for further functionalization.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrazole ring directs electrophiles to specific positions.
| Reaction Type | Conditions/Agents | Outcome/Product Example |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro group introduction at position 5 |
| Halogenation | NBS, DMF, 50°C | Bromination at position 5 |
Mechanistic Note : The trifluoroethyl group deactivates the ring, favoring meta/para substitution relative to the existing substituents.
Cyclization and Heterocycle Formation
The amine and iodine groups enable participation in cycloaddition or ring-closing reactions.
| Reaction Type | Conditions/Agents | Outcome/Product Example |
|---|---|---|
| Click Chemistry | Cu(I), azides, RT | Triazole-linked conjugates |
| Heck Reaction | Pd(OAc)₂, alkenes, NEt₃, DMF | Alkenyl-substituted pyrazoles |
Case Study : Reaction with aryl azides under Cu(I) catalysis forms triazole-linked hybrids, enhancing molecular complexity .
Reduction and Oxidation
The iodine and amine groups are susceptible to redox transformations.
Comparative Reactivity with Analogues
Structural analogs highlight the impact of substituents on reactivity:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that modifications in the pyrazole structure can lead to enhanced potency against specific cancer types .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .
2. Agrochemicals
- Pesticide Development : The unique structure of this compound allows it to act as a potential pesticide. Research is ongoing to assess its efficacy against various pests while minimizing environmental impact .
3. Materials Science
- Polymer Synthesis : This compound can be used as a building block in the synthesis of advanced materials. Its reactivity allows for the development of polymers with tailored properties for specific applications, such as coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 4
Replacing the iodine atom with other groups alters electronic and steric properties:
Variations in the Trifluoroethyl Group
The 2,2,2-trifluoroethyl group is retained in many analogues, but its position and pairing with other substituents vary:
Key Insight : The trifluoroethyl group’s strong electron-withdrawing nature is often retained for metabolic stability, but its pairing with substituents like chloro or trifluoromethyl modulates reactivity .
Amino Group Modifications
The amino group at position 3 is critical for hydrogen bonding. Derivatives with modified amines include:
Key Insight: Functionalizing the amino group (e.g., acylating or alkylating) tailors solubility and target affinity .
Biological Activity
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. The synthesis and structure-activity relationships (SAR) of this compound and its derivatives are also discussed.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHFIN |
| Molecular Weight | 276.01 g/mol |
| CAS Number | 918483-35-9 |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds targeting BRAF(V600E) and other kinases have shown promising results in inhibiting tumor growth. For instance, a series of pyrazole derivatives demonstrated effective inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
In a study focusing on similar pyrazole compounds, it was found that they could inhibit key signaling pathways associated with tumor proliferation. This suggests that this compound may possess comparable antitumor activity due to its structural similarities to other active derivatives.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). For example, certain pyrazole-based compounds effectively reduced LPS-induced inflammation in cellular models . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been tested against various bacterial strains, showing moderate to excellent inhibitory effects. A study reported that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism underlines the potential application of this compound in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological profiles:
| Modification Position | Effect on Activity |
|---|---|
| Position 1 | Altered binding affinity to targets |
| Position 3 | Enhanced cytotoxicity against cancer cells |
| Position 4 | Improved anti-inflammatory properties |
Research has shown that introducing halogens or trifluoroethyl groups can enhance the lipophilicity and overall potency of these compounds against various biological targets .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives:
- Antitumor Study : A derivative of this compound was tested against human cancer cell lines and showed IC50 values comparable to established chemotherapeutic agents.
- Anti-inflammatory Research : In vitro studies demonstrated significant reductions in inflammatory markers when treated with pyrazole derivatives in macrophage models.
- Antibacterial Trials : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.
Q & A
Basic: What are the standard synthetic routes for 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine?
Methodological Answer:
A common approach involves Ullmann-type coupling or nucleophilic substitution. For example, in a synthesis of a structurally analogous pyrazole derivative, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine was reacted with cyclopropanamine using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . This method, while effective, yielded only 17.9%, suggesting optimization of catalyst loading (e.g., switching to palladium for cross-coupling) or solvent polarity (e.g., using DMA instead of DMSO) could improve efficiency. Alternative routes from hydrazinium salts, as described in DE4333659, involve reacting 3-aryl-2-(aminomethylene)-propannitriles with hydrazine in alcohols (C1–C3), which may offer higher regioselectivity for pyrazole ring formation .
Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the trifluoroethyl group’s CF₃ protons are typically silent, but adjacent protons (e.g., CH₂CF₃) show splitting patterns (e.g., quartets) .
- HRMS (ESI) : Confirm molecular weight with precision (<5 ppm error). A reported HRMS (ESI) m/z of 215 ([M+H]⁺) for a related compound validates the core structure .
- Single-crystal X-ray diffraction : Resolve regiochemistry and bond angles. Studies on similar pyrazoles (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) used X-ray data (R factor = 0.031) to confirm planarity and substituent orientation .
Advanced: How can low yields in iodination or coupling steps be addressed?
Methodological Answer:
Low yields (e.g., 17.9% in ) may arise from poor solubility or side reactions. Strategies include:
- Solvent optimization : Replace DMSO with DMA or DMF to enhance nucleophilicity.
- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling if boronic acids are intermediates .
- Temperature control : Lowering reaction temperature (e.g., 0–25°C) may reduce decomposition of iodo intermediates.
- Protecting groups : Temporarily protect the amine with Boc to prevent unwanted side reactions during iodination .
Advanced: How can regioselectivity in pyrazole iodination be controlled?
Methodological Answer:
Regioselectivity at the 4-position is influenced by:
- Directing groups : The 3-amine group may act as a weak director. In related compounds, electron-withdrawing substituents (e.g., CF₃) enhance electrophilic iodination at electron-rich positions .
- Metal-mediated reactions : Use of CuI in DMF at 120°C selectively iodinates the para position relative to the trifluoroethyl group, as seen in indazole analogs .
- Computational modeling : DFT calculations (e.g., using Gaussian) predict charge distribution on the pyrazole ring to guide reagent choice (e.g., NIS vs. I₂) .
Advanced: How to resolve contradictions in spectral data across studies?
Methodological Answer:
Discrepancies in NMR or HRMS data require:
- Repetition under standardized conditions : Ensure solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations are consistent.
- Cross-validation with X-ray data : For example, X-ray-derived bond lengths in (C–C = 0.002 Å precision) can validate NMR assignments of adjacent protons .
- Isotopic labeling : Use ¹⁵N-labeled amines to clarify ambiguous splitting patterns in crowded spectra .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photo-degradation of the iodo group.
- Moisture control : Use desiccants (e.g., silica gel) due to potential hydrolysis of the trifluoroethyl group in humid environments .
- Oxygen-free atmosphere : Purge storage containers with argon to avoid oxidation of the pyrazole amine .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions between the iodo group and biological targets (e.g., kinases) .
- DFT calculations : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the iodine atom’s σ* orbital may guide SN2 reactivity .
- Solvent-effect simulations : COSMO-RS predicts solvation energies in polar aprotic solvents (e.g., DMF vs. THF) to optimize reaction conditions .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) for baseline separation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as demonstrated for morpholine-containing pyrazoles .
- Acid-base extraction : Partition between HCl (1M) and DCM to remove unreacted amines or iodides .
Advanced: How does the trifluoroethyl group influence the compound’s electronic properties?
Methodological Answer:
- Electron-withdrawing effect : CF₃ decreases electron density at the pyrazole ring, confirmed by Hammett σₚ values (~3.1), enhancing stability toward electrophiles .
- Steric effects : The bulky trifluoroethyl group at N1 restricts rotation, observed in X-ray data (torsion angles = 120.9°), which may affect binding to biological targets .
- Lipophilicity : LogP increases by ~1.5 units compared to ethyl analogs, as calculated via ChemDraw, improving membrane permeability .
Advanced: What strategies validate the biological activity of this compound without commercial assays?
Methodological Answer:
- In-house enzymatic assays : Use purified kinases (e.g., JAK2) and measure IC₅₀ via ADP-Glo™ kits .
- Microscale thermophoresis (MST) : Quantify binding affinity (Kd) with fluorescently labeled proteins .
- Metabolic stability tests : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for t₁/₂ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
